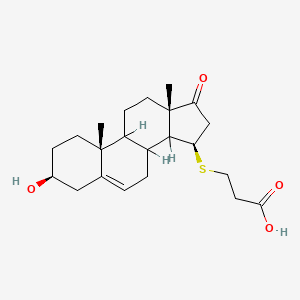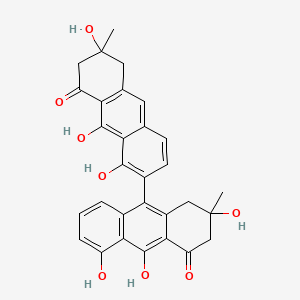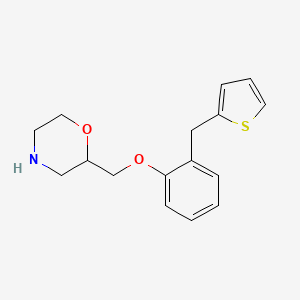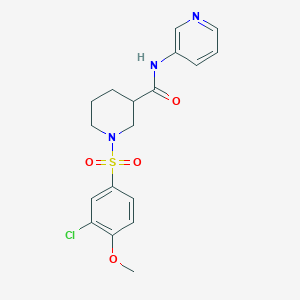
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide is a sulfonamide.
Scientific Research Applications
Molecular Structure and Conformation
The molecular structure and conformation of compounds similar to 1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide have been a subject of study. For instance, the crystal structure and molecular conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, were analyzed using X-ray analysis and AM1 molecular orbital methods, providing insights into the compound's potential as an antineoplastic agent (Banerjee et al., 2002).
Synthesis and Biological Activity
Several studies focus on synthesizing and evaluating the biological activity of compounds structurally similar to 1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide. For example, a series of O-substituted derivatives of a structurally related compound were synthesized and found to have significant activity against butyrylcholinesterase enzyme (Khalid et al., 2013). Additionally, a study synthesized and evaluated the pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists, suggesting potential applications in gastrointestinal motility (Sonda et al., 2004).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of compounds with similar chemical structures. For instance, novel pyridine derivatives demonstrated considerable antibacterial activity, highlighting the potential of structurally related compounds in antimicrobial applications (Patel & Agravat, 2009).
Antitumor Applications
Sulfonamide-focused libraries, including compounds similar to the one , have shown promise in antitumor screens. For example, certain sulfonamides were identified as potent cell cycle inhibitors and have advanced to clinical trials, demonstrating their potential in oncology (Owa et al., 2002).
Antagonistic Properties
Research on compounds with similar structures has explored their antagonistic properties. For instance, studies on N-oxide analogs of a known antagonist, WAY-100635, have led to the discovery of high-affinity antagonists at 5-HT1A receptors, showing the potential therapeutic applications of these compounds in neuroscience (Marchais-Oberwinkler et al., 2005).
properties
Product Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide |
|---|---|
Molecular Formula |
C18H20ClN3O4S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-pyridin-3-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c1-26-17-7-6-15(10-16(17)19)27(24,25)22-9-3-4-13(12-22)18(23)21-14-5-2-8-20-11-14/h2,5-8,10-11,13H,3-4,9,12H2,1H3,(H,21,23) |
InChI Key |
FOJPDRZHZMAXSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



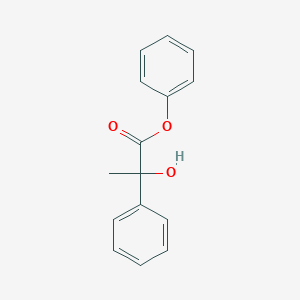
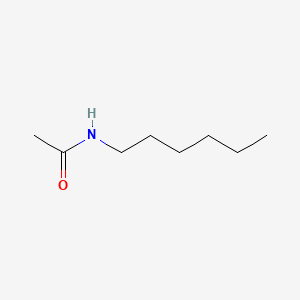
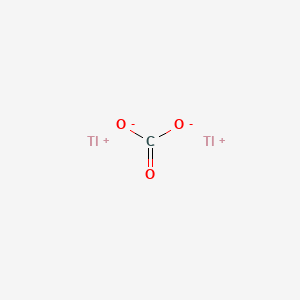
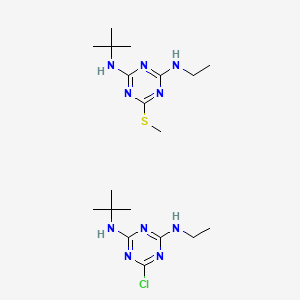
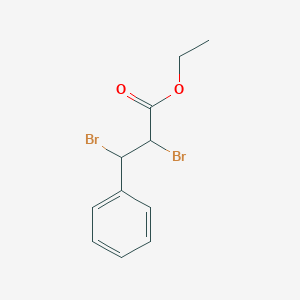
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridinium](/img/structure/B1222605.png)
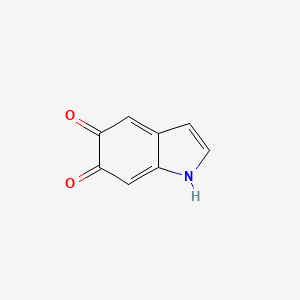
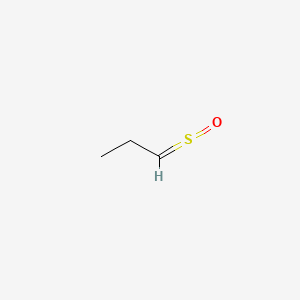
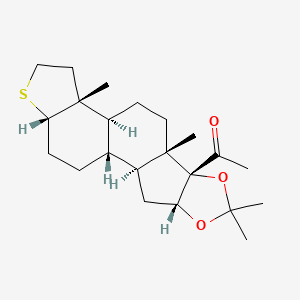
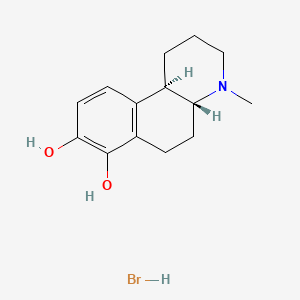
![7-[2-(3-hydroxyoct-1-enyl)-1H-indol-3-yl]heptanoic acid](/img/structure/B1222615.png)
